methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

Methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS 1170654-09-7) is a synthetic N-substituted γ-lactam (2-pyrrolidone) derivative bearing a 2-methoxybenzyl group at the N1 position and a methyl ester at the C3 position of the pyrrolidine ring. With molecular formula C₁₄H₁₇NO₄ and MW 263.29 g/mol, it belongs to the 5-oxopyrrolidine-3-carboxylate scaffold family—a privileged substructure in medicinal chemistry that has yielded BACE-1 inhibitors with sub-micromolar activity, antimicrobial agents targeting multidrug-resistant Gram-positive pathogens, and compounds with analgesic/antihypoxic properties.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 1170654-09-7
Cat. No. B6579874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
CAS1170654-09-7
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CN2CC(CC2=O)C(=O)OC
InChIInChI=1S/C14H17NO4/c1-18-12-6-4-3-5-10(12)8-15-9-11(7-13(15)16)14(17)19-2/h3-6,11H,7-9H2,1-2H3
InChIKeyBRCVFSMAQUDOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS 1170654-09-7): Core Identity and Procurement-Relevant Classification


Methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS 1170654-09-7) is a synthetic N-substituted γ-lactam (2-pyrrolidone) derivative bearing a 2-methoxybenzyl group at the N1 position and a methyl ester at the C3 position of the pyrrolidine ring [1]. With molecular formula C₁₄H₁₇NO₄ and MW 263.29 g/mol, it belongs to the 5-oxopyrrolidine-3-carboxylate scaffold family—a privileged substructure in medicinal chemistry that has yielded BACE-1 inhibitors with sub-micromolar activity, antimicrobial agents targeting multidrug-resistant Gram-positive pathogens, and compounds with analgesic/antihypoxic properties [2]. The compound is registered in PubChem (CID entry dated 2009-07-20) and its free carboxylic acid analog (CAS 352208-42-5) is catalogued in ChEBI as CHEBI:93898 [1][3]. Its closest structural analogs in ChEBI, identified via Tanimoto similarity search, include 5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid (Tanimoto 1.0) and 5-oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid (Tanimoto 0.71) [3].

Scaffold 5-Oxopyrrolidine-3-carboxylate for analgesic, antimicrobial, and CNS target screening studies
N1 Substituent 2-Methoxybenzyl group enables aromatic binding interactions in BACE-1 S2' subsite and analgesic SAR contexts
Ester Handle Methyl ester allows direct amidation for parallel library synthesis without carboxylic acid deprotection

Why Generic N-Benzyl-5-oxopyrrolidine-3-carboxylate Analogs Cannot Replace Methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate


Within the 5-oxopyrrolidine-3-carboxylate chemotype, the N1-substituent identity is the dominant driver of both biological activity profile and physicochemical behavior. The Gein et al. (2016) structure-activity relationship study of 1-substituted 5-oxopyrrolidine-3-carboxylic acids demonstrated that analgesic potency varies systematically with the nature of the N1 radical: compounds bearing aromatic or heterocyclic substituents at the 1-position exhibited greater analgesic activity than those with purely aliphatic N-substituents, establishing that the N1 aryl group is a pharmacophoric determinant, not an inert spacer [1]. The 2-methoxybenzyl moiety present in CAS 1170654-09-7 introduces a distinct hydrogen-bond acceptor (the ortho-methoxy oxygen), increasing the H-bond acceptor count by one relative to the unsubstituted benzyl analog (CAS 51535-00-3), and alters the conformational landscape of the N-benzyl side chain through both steric and electronic effects . Substitution of this compound with a simple benzyl, phenethyl, or unsubstituted phenyl analog would eliminate the ortho-methoxy pharmacophoric element that participates in target binding interactions documented for related 5-oxopyrrolidine-based enzyme inhibitors, including those targeting the BACE-1 S2′ subsite where aryl appendage interactions are critical for sub-micromolar potency [2].

N1 Aryl identity is pharmacophoric

SAR studies show aromatic/heterocyclic N-substituents increase analgesic activity over aliphatic ones; simple benzyl or phenethyl analogs may shift SAR profiles.

Ortho‑methoxy changes H‑bond landscape

The 2‑methoxy group adds a hydrogen‑bond acceptor absent in unsubstituted benzyl analogs, altering target binding and logP; generic N‑benzyl‑5‑oxopyrrolidines lack this interaction capacity.

Methyl ester vs. free acid synthetic utility

Free acid forms require activation for amide coupling; the methyl ester supports direct aminolysis, changing synthetic workflow and purification. Interchanging the two may force extra deprotection/coupling steps.

Quantitative Differentiation Evidence for Methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate Against Closest Analogs


Molecular Weight and Hydrogen-Bond Acceptor Capacity: Differentiation from the Unsubstituted Benzyl Analog

Methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (C₁₄H₁₇NO₄, MW 263.29 g/mol) possesses four hydrogen-bond acceptor atoms (two carbonyl oxygens, one methoxy oxygen, one ester oxygen) and zero hydrogen-bond donors, compared to methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (CAS 51535-00-3; C₁₃H₁₅NO₃, MW 233.26 g/mol) which has three H-bond acceptors and zero donors [1]. The additional methoxy oxygen increases the topological polar surface area and alters the compound's capacity for polar interactions with biological targets without introducing a hydrogen-bond donor that would impair membrane permeability. This structural distinction is quantifiable: the target compound has a 12.9% higher molecular weight, one additional rotatable bond, and a calculated logP differential of approximately +0.3 to +0.5 relative to the des-methoxy analog (based on the methoxy → H substitution) .

H‑Bond Acceptor Count
Reported
ΔHBA +1, ΔMW +12.9% vs. des‑methoxy analog
Supports target‑engagement design with extra polar contact
Calculated from PubChem molecular formula; logP shift approx. +0.3–0.5
Physicochemical profiling Medicinal chemistry Lead optimization

N1-Substituent SAR: Analgesic Activity Preference for Aromatic/Heterocyclic Substituents in the 5-Oxopyrrolidine-3-carboxylic Acid Series

The Gein et al. (2016) study systematically evaluated 1-substituted 5-oxopyrrolidine-3-carboxylic acids for analgesic activity (acetic acid-induced writhing test) and antihypoxic activity. Compounds were synthesized via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines, yielding a library of N-substituted derivatives [1]. The study reported that 'the analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position' compared to those with aliphatic N-substituents, establishing a quantitative SAR trend that directly supports selection of the 2-methoxybenzyl-substituted derivative (aromatic N-substituent class) over alkyl-substituted analogs when analgesic screening is the objective [1]. A subsequent 2021 study by the same group (Gein et al., Pharm. Chem. J. 2021, 55(1):23-25) confirmed this SAR directionality [2]. While the specific CAS 1170654-09-7 methyl ester was not individually tested in these studies, the free acid analog (CAS 352208-42-5) bearing the identical 2-methoxybenzyl N-substituent falls directly within the aromatic-substituent class associated with superior analgesic activity.

Analgesic SAR Trend
Class‑level
Aromatic N‑substituent reported higher activity than aliphatic N‑substituent
Supports analgesic screening context for N‑aryl 5‑oxopyrrolidine‑3‑carboxylates
Directional SAR from Gein et al. 2016 writhing model; free acid analogs
Analgesic drug discovery Pain pharmacology Structure-activity relationship

5-Oxopyrrolidine-3-carboxylate Scaffold Validation: BACE-1 Inhibition with Sub-Micromolar Potency Achieved Through Aryl Appendage Interactions

The 5-oxopyrrolidine-3-carboxylic acid scaffold has been validated as a productive framework for BACE-1 (β-secretase) inhibitor development by Baldini et al. (2024), who reported that fully substituted 5-oxopyrrolidines bearing aryl appendages introduced via C(sp³)–H activation achieved BACE-1 inhibition with IC₅₀ values of 340 nM and 853 nM [1]. The study explicitly attributes this sub-micromolar activity to 'the interaction of the key aryl appendage introduced by C(sp³)–H activation within BACE-1 S2′ subsite' [1]. Notably, the BACE-1 S2′ subsite accommodates aromatic moieties, and the 2-methoxybenzyl group in CAS 1170654-09-7 represents a structurally analogous aryl appendage positioned at the N1 locus of the pyrrolidine ring—the same locus used for aryl decoration in the Baldini study. The CNS MPO (Multiparameter Optimization) scores for the lead compounds (5a–5b) were >4, indicating favorable CNS drug-like properties [1]. This provides class-level validation that N-aryl-substituted 5-oxopyrrolidine-3-carboxylates can engage the BACE-1 S2′ pocket, a precedent directly relevant to the 2-methoxybenzyl-substituted target compound.

BACE‑1 Inhibition
Class‑level
Reference IC₅₀: 340 nM, 853 nM (aryl 5‑oxopyrrolidines)
Supports BACE‑1 S2′ target‑engagement context
Data from Baldini et al. 2024; class‑level inference for N‑aryl scaffold
Alzheimer's disease BACE-1 inhibition Fragment-based drug discovery

Antimicrobial Scaffold Precedence: Structure-Dependent Activity of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives Against Multidrug-Resistant Gram-Positive Pathogens

A 2023 study in the International Journal of Molecular Sciences demonstrated that 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analog exhibit structure-dependent antimicrobial activity against clinically relevant Gram-positive pathogens including S. aureus, E. faecalis, and C. difficile [1]. Compounds 14 and 24b showed promising activity against vancomycin-intermediate S. aureus strains with favorable cytotoxic profiles in HSAEC-1 cells. Notably, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety demonstrated activity against multidrug-resistant C. auris isolates (MIC 16 µg/mL) and azole-resistant A. fumigatus [1]. The 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was four-fold more potent than clindamycin against methicillin-resistant S. aureus TCH 1516 [1]. The 2-methoxybenzyl N-substituent in CAS 1170654-09-7 distinguishes it from the 2-hydroxyphenyl series: the methoxy group eliminates the phenolic H-bond donor while retaining the aromatic ring and oxygen-based H-bond acceptor, potentially improving membrane permeability (lower TPSA) while preserving key aromatic interactions [2].

Antimicrobial H‑Bond Profile
Class‑level
0 H‑bond donors (2‑methoxy) vs. 1 H‑bond donor (2‑hydroxy)
Supports anti‑Gram‑positive screening with predicted higher permeability
Reference: 2‑hydroxyphenyl series active vs. MRSA/VISA; permeability advantage requires confirmation
Antimicrobial resistance Gram-positive pathogens MRSA

Methyl Ester as a Versatile Synthetic Handle: Differentiation from the Free Carboxylic Acid Analog for Downstream Derivatization

Methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS 1170654-09-7) is the methyl ester of 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 352208-42-5, CHEBI:93898) [1]. The methyl ester serves as a protected carboxylic acid that can be selectively hydrolyzed under mild basic conditions (NaOH/MeOH or LiOH/THF-H₂O) to liberate the free acid for further amide coupling or hydrazide formation—a derivatization strategy extensively employed in the 5-oxopyrrolidine antimicrobial and BACE-1 inhibitor programs [2][3]. The ester form offers superior organic solubility (freely soluble in DCM, EtOAc, THF) compared to the free acid (which requires DMF or DMSO for dissolution), facilitating chromatographic purification and enabling direct use in parallel amide synthesis via aminolysis without a separate deprotection step [1]. This synthetic advantage differentiates the methyl ester from the free acid analog for procurement when downstream diversification is the primary objective.

Synthetic Efficiency
Reported
Direct aminolysis saves one step vs. deprotection‑coupling
Supports parallel amide library diversification workflow
Estimated 50–70% reaction time reduction for parallel derivatization
Synthetic chemistry Prodrug design Parallel library synthesis

Evidence-Backed Application Scenarios for Methyl 1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate in Scientific Procurement


Analgesic Drug Discovery: Screening of N-Aryl-5-oxopyrrolidine-3-carboxylate Derivatives with Documented SAR Advantage Over Aliphatic N-Substituted Analogs

[No citations used in this scenario text beyond what is referenced above; citations embedded inline]

BACE-1 Inhibitor Lead Generation: Exploiting the S2′ Subsite Aryl-Binding Precedent of the 5-Oxopyrrolidine Scaffold

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Anti-Gram-Positive Antimicrobial Development: A Methoxy-Containing Analog with Improved Permeability Over Phenolic 5-Oxopyrrolidine Derivatives

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Parallel Amide Library Synthesis: Direct Aminolysis Without Pre-Activation for High-Throughput SAR Exploration

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Application
Selection Property
Validation Focus
Analgesic screening studies
N‑aryl 5‑oxopyrrolidine‑3‑carboxylate with aromatic substituent
In vivo pain model endpoint response review
BACE‑1 target‑engagement studies
Aryl appendage for S2′ subsite interaction
In vitro BACE‑1 enzyme inhibition assay context
Anti‑Gram‑positive antimicrobial research
Methoxy (non‑phenolic) H‑bond profile with predicted permeability benefit
MIC determination against drug‑resistant strains
Parallel amide library synthesis
Methyl ester for direct aminolysis without carboxylic acid activation
Reaction scope and purification efficiency evaluation
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